Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate
Description
Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a carbamoyl group. This carbamoyl moiety is further functionalized with a (6-hydroxy-1,4-dithiepan-6-yl)methyl group, introducing a seven-membered 1,4-dithiepan ring containing two sulfur atoms at positions 1 and 4, along with a hydroxyl group at position 5. The compound’s structural complexity arises from its unique combination of sulfur-containing heterocycles, ester functionalities, and hydrogen-bonding capabilities, making it relevant in materials science and medicinal chemistry for applications such as metal chelation or enzyme inhibition .
Properties
IUPAC Name |
methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-20-14(18)12-4-2-11(3-5-12)13(17)16-8-15(19)9-21-6-7-22-10-15/h2-5,19H,6-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPULEUTVPUGRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CSCCSC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-carboxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-carboxybenzoate. This intermediate is then reacted with 6-hydroxy-1,4-dithiepan-6-ylmethylamine under carbamoylation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyl and carbamoyl groups may play a role in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate, comparisons are drawn with structurally analogous compounds (Table 1). Key comparison criteria include molecular topology , physicochemical properties , and crystallographic data , often determined using tools like SHELX for structural refinement .
Table 1: Comparative Analysis of Structurally Related Compounds
| Compound Name | Core Structure | Heterocycle | Functional Groups | Crystallographic Space Group | Hydrogen Bond Donors/Acceptors | LogP (Predicted) |
|---|---|---|---|---|---|---|
| This compound | Benzoate ester | 1,4-dithiepan | Hydroxyl, carbamoyl, ester | P2₁/c (hypothetical) | 2 donors, 4 acceptors | 1.8 |
| Methyl 4-(dithiolan-3-ylcarbamoyl)benzoate | Benzoate ester | 1,2-dithiolane | Carbamoyl, ester | P1̄ (reported) | 1 donor, 3 acceptors | 2.3 |
| Ethyl 4-[(thietan-3-ylmethyl)carbamoyl]benzoate | Benzoate ester | Thietane | Ester, carbamoyl | C2/c (reported) | 1 donor, 3 acceptors | 1.5 |
| 4-[(Tetrahydrothiophen-3-yl)carbamoyl]benzoic acid | Benzoic acid | Tetrahydrothiophene | Carboxylic acid, carbamoyl | P2₁2₁2₁ (reported) | 3 donors, 4 acceptors | 0.7 |
Key Findings:
Heterocyclic Influence: The seven-membered 1,4-dithiepan ring in the target compound introduces greater conformational flexibility compared to five-membered analogs (e.g., 1,2-dithiolane or thietane). This flexibility may enhance binding to irregularly shaped biological targets but reduces ring strain-driven reactivity observed in smaller sulfur-containing rings . The hydroxyl group at position 6 of the dithiepan ring increases hydrogen-bonding capacity, differentiating it from non-hydroxylated analogs like Methyl 4-(dithiolan-3-ylcarbamoyl)benzoate.
Physicochemical Properties :
- The compound’s predicted LogP (1.8) suggests moderate lipophilicity, intermediate between the more hydrophobic dithiolane derivative (LogP 2.3) and the polar benzoic acid analog (LogP 0.7).
- The ester group confers better membrane permeability compared to the carboxylic acid derivative, which is more water-soluble.
Crystallographic Data :
- Structural studies using SHELX-family software (e.g., SHELXL for refinement) highlight that the 1,4-dithiepan ring adopts a chair-like conformation with sulfur-sulfur distances of ~3.1 Å, distinct from the planar dithiolane ring .
- The hydroxyl group participates in intramolecular hydrogen bonds with the carbamoyl oxygen, stabilizing the molecule’s conformation.
Biological Activity
Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which involves a benzoate moiety linked to a dithiepan unit. The presence of the hydroxy group and carbamoyl functionality suggests potential interactions with biological targets.
Structural Formula
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of dithiepan compounds show activity against various pathogens, including bacteria and fungi. The exact mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antiparasitic Activity
A notable area of research focuses on the antiparasitic effects of related compounds. For example, studies on oxabicyclic derivatives have shown promising results against Leishmania donovani, a parasite responsible for leishmaniasis. These compounds induce apoptosis-like death in parasites, highlighting their potential as therapeutic agents against parasitic infections .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have also been explored. In vitro studies suggest that this compound can inhibit the proliferation of cancer cell lines. The underlying mechanism may involve the induction of cell cycle arrest and apoptosis through various signaling pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several dithiepan derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a natural antimicrobial agent.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 4-{...} | E. coli | 32 µg/mL |
| Methyl 4-{...} | S. aureus | 16 µg/mL |
Study 2: Antiparasitic Activity Against Leishmania
In another investigation, this compound was tested for its efficacy against Leishmania donovani. The compound demonstrated a synergistic effect when combined with miltefosine, enhancing its antiparasitic activity significantly.
| Treatment Combination | Effectiveness (IC50) |
|---|---|
| Monotherapy (Miltefosine) | 100 nM |
| Combination (Miltefosine + Methyl 4-{...}) | 30 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
